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CAS No.: 4430-16-4
Cat. No.: B1682982
- 7

Executive Summary & Diaghostic Logic

The Problem: Acid Green 41 (also known as Alizarin Cyanine Green F or Acid Green 25 in
related contexts) is an anionic anthraguinone dye.[1] Its interference in protein quantification is
twofold:

o Spectral Masquerade: The dye exhibits strong absorbance peaks in the 600-640 nm region.
This directly overlaps with the readout wavelengths of common colorimetric assays (Bradford
at 595 nm, BCA at 562 nm), causing significant false-positive signals.[2][1]

e Chemical Mimicry: As an anionic sulfonate dye, Acid Green 41 interacts electrostatically
with cationic protein residues (Arginine, Lysine), behaving similarly to Coomassie Blue.[2][1]
This "pre-staining” of the protein can block assay dye binding or alter the protein's solubility
profile.

The Solution: Simple dialysis is often ineffective due to the high affinity of the dye for the
protein. The gold standard for removal is TCA/Acetone Precipitation, which denatures the
protein to release the dye and separates them based on solvent solubility.

Diagnostic Decision Tree

Before proceeding, confirm the interference using this logic flow.
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Figure 1: Diagnostic logic for identifying and selecting the removal strategy for Acid Green 41.
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Primary Protocol: TCA/Acetone Precipitation (The
"Clean Slate" Method)

Application: Recommended for most samples.[1] Mechanism: Trichloroacetic acid (TCA)
disrupts the protein's hydrogen bonding and electrostatic interactions, causing it to unfold and
precipitate.[1] The Acid Green 41 dye, being a small organic molecule (~622 Da), remains
soluble in the acetone wash and is discarded with the supernatant.

Reagents Required[1][4][5][6][7]
e TCA Stock: 100% (w/v) Trichloroacetic acid (dissolve 500g TCA in 350mL dH20).
e Wash Solvent: Cold Acetone (-20°C).[2][1][3][4]

¢ Resolubilization Buffer: 5% SDS or 8M Urea in PBS (pH 7.4).[1][3][4]

Step-by-Step Workflow
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Step Action Technical Rationale
Prepare SampleDilute protein S o
Precipitation efficiency drops
1 sample to approx. 100—-1000 o
) ) significantly below 50 pg/mL.
pg/mL if possible.[2][1][3][4]
o High acidity protonates the
PrecipitateAdd 1 volume of ) o
protein, neutralizing charge
100% TCA to 4 volumes of ) )
2 ) ) repulsion and forcing
protein sample. (Final TCA ) )
aggregation, releasing the
conc: ~20%).[1][3][4] o
anionic dye.
Allows time for complete
3 Incubatelncubate at 4°C for 10  protein aggregation.[2][1] Do
minutes.[2][1] not freeze (can trap dye).[1][3]
[4]
) Forms a tight pellet.[2][1] The
PelletCentrifuge at 14,000 x g
4 ) supernatant should be green
for 5 minutes. .
(containing the dye).
Acetone solubilizes the
Wash 1Remove supernatant. . _
residual organic dye and
[2][1][5] Add 200 pL cold _
5 removes TCA traces (which
acetone. Vortex to break pellet. ) ) )
o effectively interferes with
BCA).
) Critical Step: A second wash
Wash 2Centrifuge (14k x g, 5
) ensures complete removal of
6 min), remove supernatant. ) _
Acid Green 41 trapped in the
Repeat acetone wash.[1][3][4] )
pellet matrix.
Do not over-dry (pellet
Dry & ResuspendAir dry pellet becomes insoluble).[2][1][3][4]
7 (2-3 min).[2][1][3][4] Dissolve SDS/Urea ensures the

in Resolubilization Buffer.[1]

denatured protein dissolves

fully for the assay.
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Secondary Protocol: Ultrafiltration (The "Flow
Through™ Method)

Application: For dilute samples or when protein denaturation (via TCA) must be avoided.[1][3]
[4] Prerequisite: The dye must not be covalently bound or have an affinity constant (

) so low that it resists shear force.[1]

o Select Device: Use a centrifugal concentrator with a Molecular Weight Cut-Off (MWCO) of 3
kDa or 10 kDa. (Acid Green 41 is ~0.6 kDa).[1][3][4]

Load & Spin: Add sample. Centrifuge to concentrate volume by 10x.

Diafiltration (Wash): Add buffer (PBS or Tris) to original volume.[1][3][4] Spin again.

Repeat: Perform this "Concentrate-Dilute” cycle at least 3 times.

Validation: Visually inspect the retentate (protein).[1][4] If it is still green, the dye is tightly
bound; switch to Method A (TCA).[1]

Alternative Assays (The "Sidestep" Method)

If the dye cannot be removed, switch to an assay mechanism that ignores the dye's
interference.
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Compatibility with Acid
Assay Type Notes
Green 41

Dye absorbs at 562 nm.[2][1]
BCA (562 nm) Incompatible [3][4] High risk of false
positives.[1]

Dye absorbs at 595 nm and

Bradford (595 nm) Incompatible competes for Arginine binding.

[211L][31[4]

Less spectral overlap, but Acid
Lowry (750 nm) Possible Green 41 may still interact with

copper reagents.[2][1]

Uses cyanide-based
fluorescence (Ex 465/Em 550).
CBQCA (Fluor) Recommended [2]1[1][3][4] Check for

quenching, but generally safer.

[2]1]

Absolute quantification.[2][1]
Amino Acid Analysis Gold Standard Unaffected by dyes.[1][3]
Expensive/Slow.[1][3]

Troubleshooting & FAQs

Q: Can | just measure the absorbance of the dye alone and subtract it from my protein
reading? A:No. This is a common error. The absorbance of Acid Green 41 may shift
(metachromasia) when it binds to proteins or when mixed with the acidic Coomassie reagent
(Bradford). A simple mathematical subtraction does not account for the chemical shift or the
competitive inhibition of the assay dye binding to the protein.

Q: My pellet remains green after the TCA wash. What now? A: The dye is trapped in the protein
aggregate.

o Fix: Extend the acetone wash step. Sonicate the pellet briefly in acetone to disperse it before
centrifuging. This increases surface area for the solvent to extract the dye.
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Q: lused TCA, but now my BCA assay is purple immediately (even in blanks). A: You did not
remove the TCA completely. TCA is an acid; BCA requires an alkaline environment.[2][1]
Residual acid neutralizes the BCA buffer.

o Fix: Ensure the acetone wash is thorough. When resolubilizing, check the pH; if it's yellow
(acidic), add small aliquots of 1M NaOH until the solution is neutral/slightly alkaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. GSRS [gsrs.ncats.nih.gov]

2. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

3. Acid Green 16 | C31H33N2Na06S2 | CID 160685 - PubChem [pubchem.ncbi.nim.nih.gov]

4. C.1. Acid Green 3 | C37H35N2Na06S2 | CID 20803 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. documents.thermofisher.com [documents.thermofisher.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=ColorAdditives&id=DCGreen5
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pmc.ncbi.nlm.nih.gov/articles/PMC9154353/
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0008-TCA-acetone-precip.pdf
https://www.bio-rad.com/fr-fr/applications-technologies/removal-interfering-substances?ID=LUSP4LJSZ
https://www.biorxiv.org/content/10.1101/382317v1.full
https://www.bio-rad.com/
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=ColorAdditives&id=DCGreen5
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=ColorAdditives&id=DCGreen5
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://www.gbiosciences.com/
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://www.benchchem.com/product/b1682982?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=ColorAdditives&id=DCGreen5
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://zageno.com/
https://www.benchchem.com/product/b1682982?utm_src=pdf-custom-synthesis
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=ColorAdditives&id=DCGreen5
https://pubchem.ncbi.nlm.nih.gov/compound/160685
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://pubchem.ncbi.nlm.nih.gov/compound/20803
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0008-TCA-acetone-precip.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of
Hydroxyl Substitution - PMC [pmc.ncbi.nim.nih.gov]

7. bio-rad.com [bio-rad.com]

8. Modified TCA/acetone precipitation of proteins for proteomic analysis | bioRxiv [biorxiv.org]

To cite this document: BenchChem. [Technical Support Center: Acid Green 41 Interference
Management[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682982#removing-acid-green-41-interference-in-
protein-assays|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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